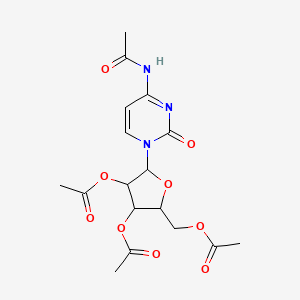
2-Sulfanylidene-3-tetradecanoyl-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Sulfanylidene-3-tetradecanoyl-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of sulfur and nitrogen in the thiazolidinone ring imparts unique chemical properties to these compounds, making them valuable in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-sulfanylidene-1,3-thiazolidin-4-one derivatives typically involves a three-component condensation reaction. This reaction includes primary amines, carbon disulfide, and dialkyl maleates. The reaction is carried out under controlled conditions, and the resulting product is confirmed using techniques such as IR and 1H NMR spectroscopy .
Industrial Production Methods
While specific industrial production methods for 2-sulfanylidene-3-tetradecanoyl-1,3-thiazolidin-4-one are not well-documented, the general approach involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of catalysts, temperature control, and purification techniques to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-Sulfanylidene-3-tetradecanoyl-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the thiazolidinone ring can be substituted with various functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various alkylating agents for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted thiazolidinones. These products can have different biological activities and applications depending on the functional groups introduced.
Aplicaciones Científicas De Investigación
2-Sulfanylidene-3-tetradecanoyl-1,3-thiazolidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various diseases due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-sulfanylidene-3-tetradecanoyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The sulfur and carbonyl groups in the thiazolidinone ring can form covalent bonds with biological molecules, leading to inhibition or activation of various enzymes and receptors. This interaction can result in the modulation of cellular processes, such as cell division, apoptosis, and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
2-Sulfanylidene-1,3-thiazolidin-4-one: A closely related compound with similar chemical properties and biological activities.
5-Substituted 2-ylidene-1,3-thiazolidin-4-ones: These derivatives have been studied for their anticancer and antioxidant activities.
Uniqueness
2-Sulfanylidene-3-tetradecanoyl-1,3-thiazolidin-4-one is unique due to the presence of the tetradecanoyl group, which imparts specific lipophilic properties. This can enhance its ability to interact with lipid membranes and improve its bioavailability in biological systems. Additionally, the combination of sulfur and carbonyl groups in the thiazolidinone ring provides a versatile platform for chemical modifications and the development of new derivatives with tailored properties.
Propiedades
Número CAS |
805324-02-1 |
|---|---|
Fórmula molecular |
C17H29NO2S2 |
Peso molecular |
343.6 g/mol |
Nombre IUPAC |
2-sulfanylidene-3-tetradecanoyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H29NO2S2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(19)18-16(20)14-22-17(18)21/h2-14H2,1H3 |
Clave InChI |
CDASZEZYQUJTLG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)N1C(=O)CSC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Methoxynaphthalen-1-yl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B12519401.png)
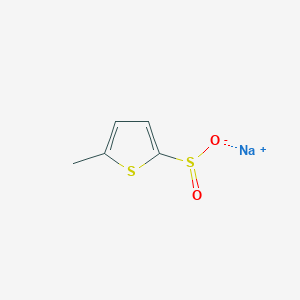
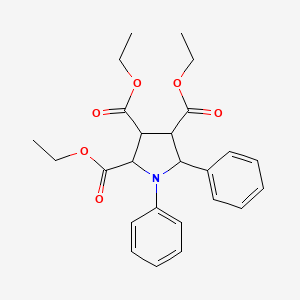
![3-methyl-4-[4-(2-methylpyrazol-3-yl)-8-(1H-pyrazol-5-yl)-1,7-naphthyridin-2-yl]morpholine;hydrochloride](/img/structure/B12519412.png)

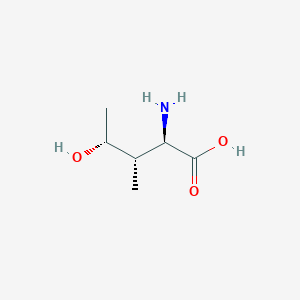
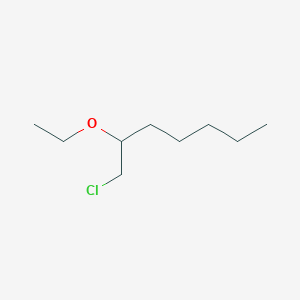
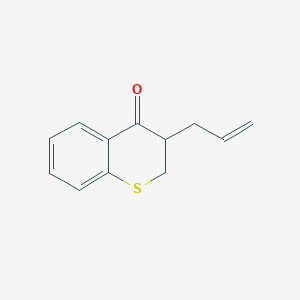
![2-[4-(2-{5-[1-(3,5-dichloropyridin-4-yl)ethoxy]-1H-indazol-3-yl}ethenyl)pyrazol-1-yl]ethanol](/img/structure/B12519455.png)
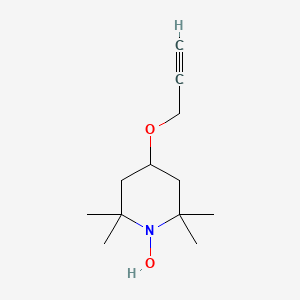
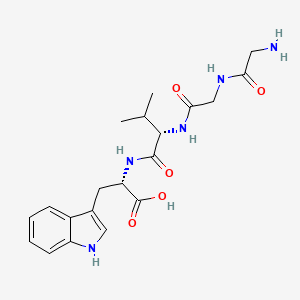
![2-[(1S)-1-Phenylethyl]isoquinolin-2-ium chloride](/img/structure/B12519472.png)
![2-[2-Fluoro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridine](/img/structure/B12519475.png)
